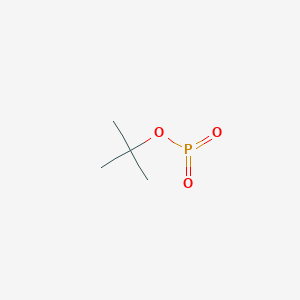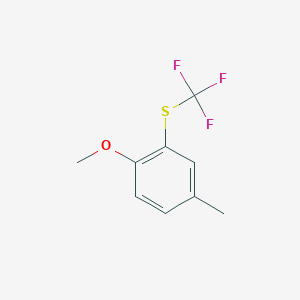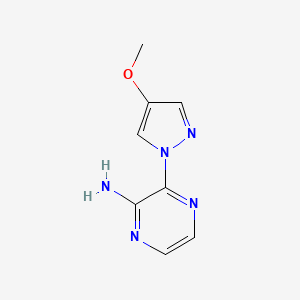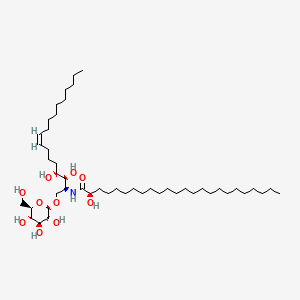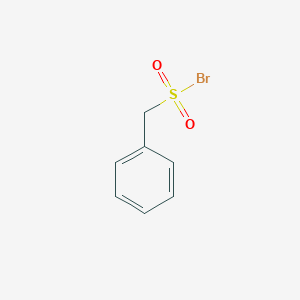
Benzenemethanesulfonyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethanesulfonic acid bromide is an organosulfur compound that contains a phenyl group attached to a methanesulfonic acid moiety, which is further bonded to a bromine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylmethanesulfonic acid bromide can be synthesized through the bromination of phenylmethanesulfonic acid. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of phenylmethanesulfonic acid bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmethanesulfonic acid bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form phenylmethanesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include phenylmethanesulfonic acid derivatives with different functional groups.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: The primary product is phenylmethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Phenylmethanesulfonic acid bromide has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, detergents, and other specialty chemicals
Wirkmechanismus
The mechanism of action of phenylmethanesulfonic acid bromide involves the electrophilic bromine atom, which can react with nucleophiles. The sulfonic acid group enhances the reactivity of the compound by stabilizing the transition state during the reaction. The molecular targets include various nucleophilic sites on organic molecules, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Phenylmethanesulfonic acid bromide can be compared with other similar compounds such as:
Methanesulfonic acid: Lacks the phenyl group and bromine atom, making it less reactive in certain substitution reactions.
Bromobenzene: Contains a bromine atom attached directly to the benzene ring, lacking the sulfonic acid group, which affects its reactivity and solubility.
Phenylmethanesulfonic acid: Lacks the bromine atom, making it less versatile in electrophilic substitution reactions.
Phenylmethanesulfonic acid bromide is unique due to the presence of both the sulfonic acid group and the bromine atom, which confer distinct reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
17075-10-4 |
|---|---|
Molekularformel |
C7H7BrO2S |
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
phenylmethanesulfonyl bromide |
InChI |
InChI=1S/C7H7BrO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
MCJXDWRORUZWER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
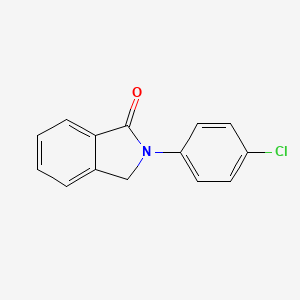
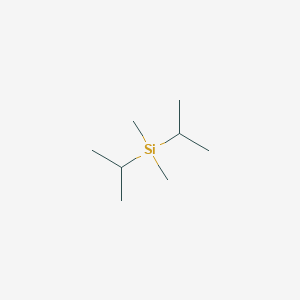
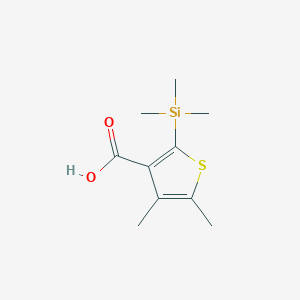
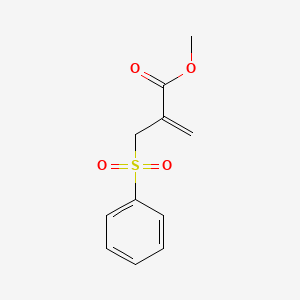
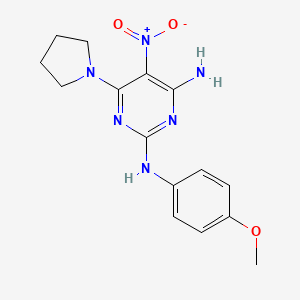
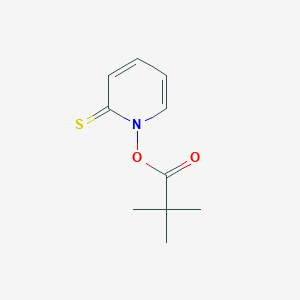
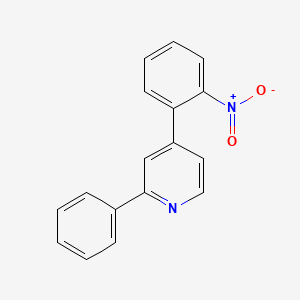
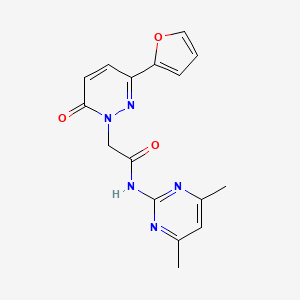
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
